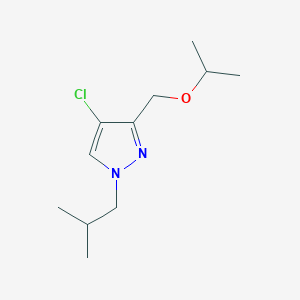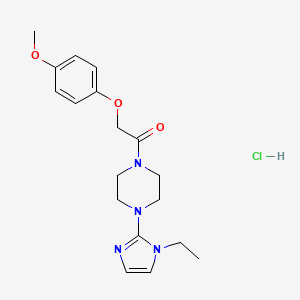
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a trifluoroethyl group attached to one of the nitrogen atoms and a methyl group attached to the carbon atom at the 3-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions . The specific reactions that “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” can undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the trifluoroethyl group in “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” would likely make the compound more lipophilic and less polar, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Pyrazole Derivatives Research highlights the synthesis and characterization of pyrazole derivatives, including their crystal structures and biological activities. The study discusses the synthesis of compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, and others through reactions of hydroxymethyl pyrazole derivatives with primary amines. The structure of these compounds was characterized using techniques like FT-IR, UV–visible spectroscopy, and single crystal X-ray crystallography, revealing the geometric and interaction details. Additionally, the study investigated the biological activities of these compounds against breast cancer and microbes (Titi et al., 2020).
Nanomagnetic Catalysts in Pyrazolo[3,4-b]pyridines Synthesis A novel nanomagnetic catalyst with specific tags was synthesized and used for the one-pot three-component condensation reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives. The catalyst showed efficiency and recyclability, marking its significance in the synthetic process of such compounds (Afsar et al., 2018).
Pyrazolo[3,4-b]pyridine Derivatives Synthesis in Ionic Liquid This research introduced an environmentally benign procedure for synthesizing a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. The process involved the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without any catalyst, offering advantages like easier work-up, milder conditions, and high yields (Shi et al., 2010).
Chemical Reactivity and Applications
Reactivity of Trinitropyrazole and Its Derivatives This study explores the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-Methyl derivative with various compounds. It discusses the nucleophilic substitution reactions and their regioselectivity, providing insights into the chemical behavior and potential applications of these compounds (Dalinger et al., 2013).
Inhibitory Effects of Bipyrazolic Compounds on Iron Corrosion This paper delves into the inhibitory effects of certain bipyrazole compounds on the corrosion of pure iron in acidic media. The study uses various techniques to understand the inhibition efficiencies and the behavior of these compounds, indicating their potential application in corrosion prevention (Chetouani et al., 2005).
Synthesis and Spectroscopic Studies of Schiff Bases and Cu(II) Complexes A series of novel bidentate ligands and their Cu(II) complexes were synthesized and characterized. The study provides insights into the molecular geometries, spectroscopic properties, and the interaction of these compounds with copper ions, highlighting their potential in various chemical and biological applications (Jadeja et al., 2004).
Future Directions
The study of pyrazole derivatives is a very active area of research due to their wide range of biological activities . Future research on “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.
properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-4-2-5(10)12(11-4)3-6(7,8)9/h2H,3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZZXJPTNRVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)




![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)
![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)